molecular formula C22H18N2O3 B2557319 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 1105218-27-6

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B2557319
CAS RN: 1105218-27-6
M. Wt: 358.397
InChI Key: QJSKRVGOHQHJHC-UHFFFAOYSA-N
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Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to possess several pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Novel Derivatives

    An efficient method has been developed for synthesizing 1,4-benzoxazepin-2-one derivatives through a one-pot reaction involving isoquinoline, activated acetylenes, and benzofuran derivatives. This synthesis occurs in water without a catalyst, highlighting a sustainable approach to generating novel compounds under mild conditions (Khaleghi et al., 2011).

  • Novel Routes to Benzofurans

    Research has demonstrated new pathways to synthesize 1-aryl-1,4-dihydro-3(2H)-isoquinolinones and benzofurans through intramolecular cyclizations. These methods utilize N-(α-Benzotriazolylalkyl)arylacetamides, offering good to excellent yields and expanding the toolbox for creating compounds with potential biological activities (Katritzky et al., 1993).

Pharmacological Activities

  • Antimicrobial and Cytotoxic Activities

    Compounds with structural features similar to the query molecule have been synthesized and evaluated for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These studies underscore the potential for compounds within this chemical class to serve as leads for developing new therapeutic agents (Zablotskaya et al., 2013).

  • Antituberculosis and Cytotoxic Studies

    Derivatives related to the query compound have shown significant activity against Mycobacterium tuberculosis and demonstrated promising cytotoxic effects, indicating their potential application in treating tuberculosis and cancer (Chitra et al., 2011).

Methodological Innovations

  • Photocatalytic N-Radical-Based Intramolecular Hydroamination

    A visible light photocatalytic method has been developed for the intramolecular hydroamination of benzamides, leading to the synthesis of 3,4-dihydroisoquinolinones. This approach highlights the use of light in activating N-radicals for cyclization reactions, offering a novel route for synthesizing heterocyclic compounds (Yu et al., 2017).

  • Three-Component Reaction for Benzoxazines

    A method for synthesizing 1,3-benzoxazine derivatives via a three-component reaction in water has been reported, demonstrating the versatility of using water as a solvent for creating complex heterocyclic structures (Rostami-Charati, 2013).

properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-22(24-10-9-15-5-1-2-7-17(15)14-24)13-18-12-21(27-23-18)20-11-16-6-3-4-8-19(16)26-20/h1-8,11-12H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSKRVGOHQHJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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